Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
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Description
Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C25H28N2O4S2 and its molecular weight is 484.63. The purity is usually 95%.
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Biological Activity
Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological effects of this compound, synthesizing findings from various studies regarding its mechanisms, efficacy, and applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 446.59 g/mol
This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, which are known to contribute to its biological activities.
Research indicates that this compound acts primarily as an inhibitor of renal outer medullary potassium channels (ROMK), specifically the Kir1.1 subtype. This inhibition can lead to diuretic effects and increased sodium excretion, making it a candidate for treating conditions related to fluid retention and hypertension .
Antitumor Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating effective inhibition of tumor cell growth. In particular:
- Cytotoxicity Assay Results :
Antibacterial Activity
The compound's structural characteristics suggest potential antibacterial properties. In vitro studies have indicated effective inhibition zones against strains such as E. coli and S. aureus, with certain derivatives showing significant activity .
Study on ROMK Inhibition
A study focusing on the inhibition of ROMK channels found that compounds structurally related to this compound demonstrated a dose-dependent response in promoting diuresis in animal models . This suggests potential therapeutic applications in managing conditions like hypertension and heart failure.
Cytotoxicity Evaluation
In a comparative analysis of various thiophene derivatives, it was found that those with specific substituents exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in optimizing anticancer activity .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 27.6 | Apoptosis induction |
Compound B | A549 (lung) | 35.0 | Cell cycle arrest |
Ethyl 3-{...} | MCF-7 (breast) | 30.0 | ROS generation |
Properties
IUPAC Name |
ethyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-4-31-25(28)23-24(21(17-32-23)20-8-6-5-7-9-20)33(29,30)27-14-12-26(13-15-27)22-16-18(2)10-11-19(22)3/h5-11,16-17H,4,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJURFYXULWZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.